

# The Reaction of Mercury with Dilute Nitric Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *mercury;nitric acid*

CAS No.: *24670-15-3*

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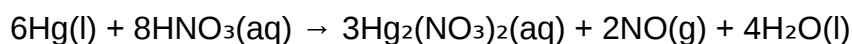
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reaction between elemental mercury and dilute nitric acid. The primary product of this reaction, mercurous nitrate, has historical and niche applications in chemical synthesis and analysis. Understanding the kinetics, mechanisms, and experimental parameters of this reaction is crucial for its safe and efficient handling in a laboratory setting. This document outlines the reaction products under various conditions, presents detailed experimental protocols, and summarizes key quantitative data.

## Reaction Products and Mechanisms

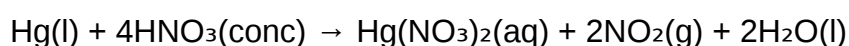
The reaction between mercury and nitric acid is nuanced, with the concentration of the nitric acid playing a pivotal role in determining the oxidation state of the resulting mercury salt. While concentrated nitric acid yields mercuric nitrate ( $\text{Hg}(\text{NO}_3)_2$ ), dilute nitric acid favors the formation of mercurous nitrate ( $\text{Hg}_2(\text{NO}_3)_2$ ).

The overall reaction with dilute nitric acid is as follows:



A critical aspect of this reaction is the catalytic role of nitrous acid (HNO<sub>2</sub>). The reaction is characterized by an initial "period of passivity," a delay before the dissolution of mercury begins.[1] This period is attributed to the time required for the concentration of nitrous acid to reach a critical point, which then autocatalyzes the reaction.[2] The presence of excess mercury also favors the formation of the mercurous salt.[3]

Conversely, with concentrated nitric acid, the primary product is mercuric nitrate:



The higher oxidizing potential of concentrated nitric acid leads to the complete oxidation of mercury to the +2 state.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters influencing the reaction of mercury with dilute nitric acid, based on available kinetic studies.

Table 1: Influence of Nitric Acid Concentration and Stirring on the Period of Passivity

Nitric Acid Concentration (N)	Stirring Rate (rpm)	Period of Passivity (minutes)
4.61	450	Not specified, but dissolution commences after nitrous acid reaches critical concentration
5.0	600	Not specified, but dissolution commences after nitrous acid reaches critical concentration
6.0	650	15
6.0	1000	70

Data synthesized from a kinetic study by Kappanna and Joshi.[2]

Table 2: Critical Nitrous Acid Concentration for Reaction Initiation

Parameter	Value
Temperature	22°C
Critical Nitrous Acid Concentration	~0.0012 N

This is the approximate concentration of nitrous acid that must accumulate for the dissolution of mercury to begin.[2]

Table 3: Rate of Mercury Dissolution Post-Passivity

Nitric Acid Concentration (N)	Stirring Rate (rpm)	Weight of Hg per litre of solution (g)	Time after period of passivity (min)
6.0	650	0.1107	Not specified
6.0	650	2.9059	12
6.0	1000	0.2200	5

Data illustrating the autocatalytic nature of the dissolution.[2]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of mercurous nitrate and a qualitative test to distinguish it from mercuric nitrate.

### Synthesis of Mercurous Nitrate

This protocol is adapted from established chemical preparation methods.[1]

Materials:

- 25g of elemental mercury (Hg)
- 20 ml of 6N (25%) nitric acid (HNO<sub>3</sub>)

- Beaker
- Heating plate
- Stirring rod
- Filter paper
- Stoppered bottle for storage

Procedure:

- In a well-ventilated fume hood, combine 25 grams of mercury with 20 ml of 6N nitric acid in a beaker.
- Gently warm the mixture on a heating plate while stirring. Continue warming until the reaction ceases, which is indicated by the cessation of gas evolution.
- Allow the solution to cool.
- Carefully decant the solution, separating it from any unreacted mercury globules.
- Allow the decanted solution to stand and crystallize. This may take several hours or overnight.
- Collect the resulting crystals on a filter paper and allow them to dry completely at room temperature, shielded from direct light.
- Store the dry mercurous nitrate crystals in a tightly stoppered, light-resistant bottle.

## Qualitative Test for Mercurous vs. Mercuric Nitrate

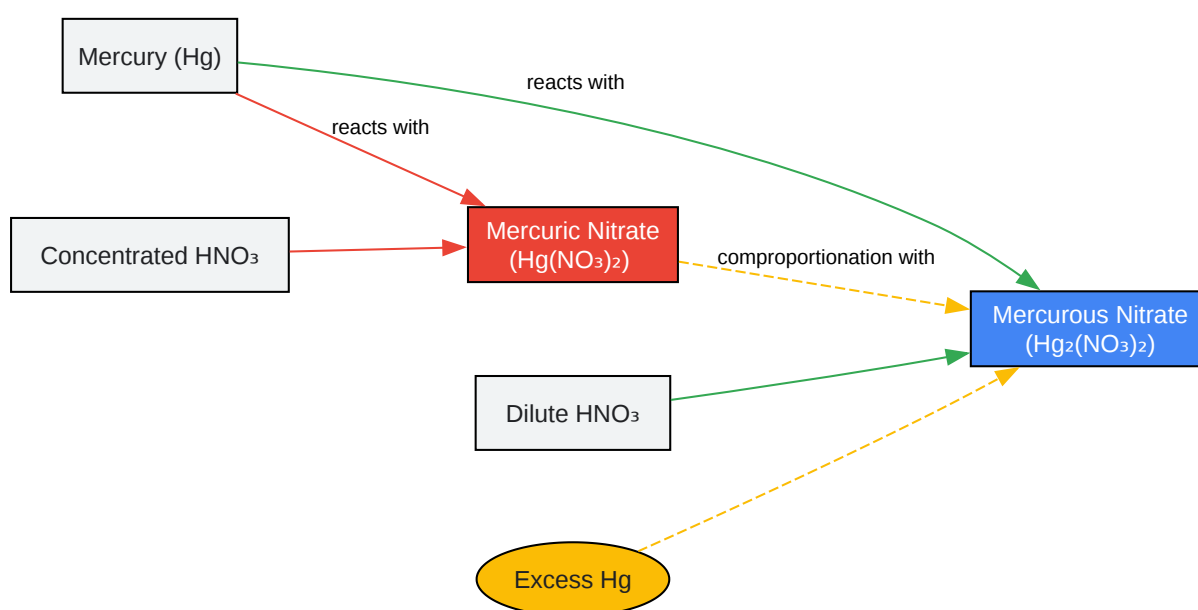
Procedure:

- Dissolve a small sample of the synthesized salt in deionized water.
- Add a few drops of dilute hydrochloric acid (HCl).

- The formation of a white precipitate of mercurous chloride ( $\text{Hg}_2\text{Cl}_2$ ) indicates the presence of the mercurous ion. Mercuric nitrate will not form a precipitate under these conditions.

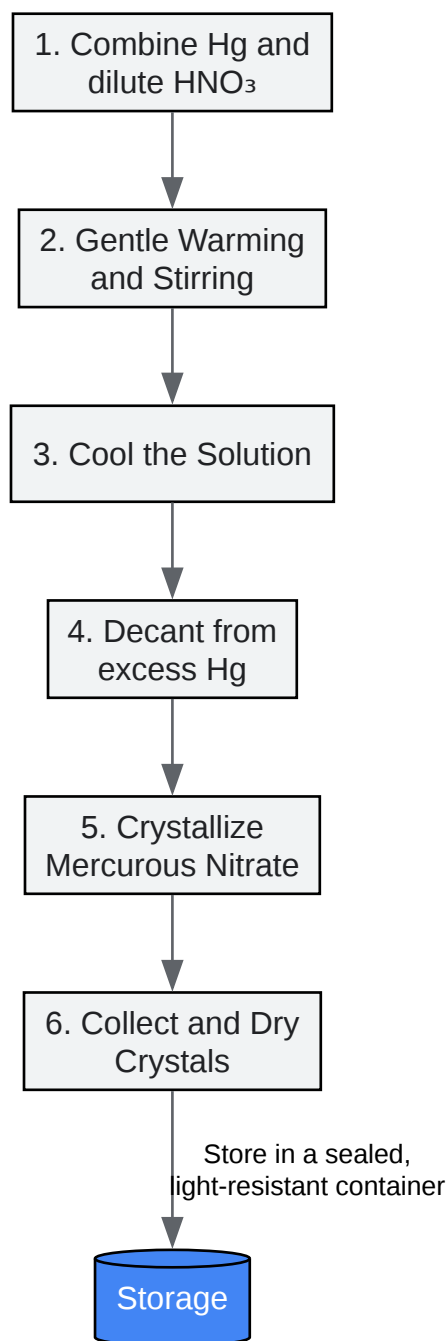
## Diagrams

The following diagrams illustrate the reaction pathways and a generalized experimental workflow.



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Caption: Reaction pathways of mercury with nitric acid.



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Caption: Generalized workflow for mercurous nitrate synthesis.

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## References

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